5'-Trifluoroacetamido-5'-deoxythymidine
Overview
Description
5’-Trifluoroacetamido-5’-deoxythymidine is a nucleoside analog known for its potent antiviral properties. It has shown significant potential in the research of DNA virus-mediated infections, particularly those associated with herpesviruses. The compound’s molecular formula is C12H14F3N3O5, and it has a molecular weight of 337.26 g/mol.
Preparation Methods
The synthesis of 5’-Trifluoroacetamido-5’-deoxythymidine involves a multi-step reaction process. The general synthetic route includes the following steps :
Reaction with Pyridine: The initial step involves reacting the starting material with pyridine for 12 hours at temperatures ranging from 0 to 20°C.
Sodium Azide Reaction: The intermediate product is then treated with sodium azide in N,N-dimethylformamide for 12 hours at 70°C.
Hydrogenation: The resulting compound undergoes hydrogenation using palladium (10%) on activated carbon in methanol for 5 hours under a pressure of 3102.97 Torr.
Final Step: The final step involves treating the product with methanol for 1 hour at -78°C under an inert atmosphere.
Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to meet production demands. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality .
Chemical Reactions Analysis
5’-Trifluoroacetamido-5’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using hydrogenation techniques, as mentioned in the synthesis process.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoroacetamido group.
Common reagents used in these reactions include pyridine, sodium azide, and palladium on activated carbon . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5’-Trifluoroacetamido-5’-deoxythymidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and for studying reaction mechanisms.
Biology: The compound is utilized in the study of DNA replication and repair mechanisms.
Medicine: It has shown promise as an antiviral agent, particularly against herpesviruses and HIV-1.
Industry: The compound is used in the production of antiviral drugs and as a research tool in pharmaceutical development.
Mechanism of Action
The antiviral activity of 5’-Trifluoroacetamido-5’-deoxythymidine is primarily due to its selective inhibition of viral DNA replication. The compound targets viral thymidine kinase, an enzyme crucial for viral DNA synthesis. By inhibiting this enzyme, the compound effectively suppresses the replication of viral DNA, thereby preventing the spread of the virus.
Comparison with Similar Compounds
5’-Trifluoroacetamido-5’-deoxythymidine can be compared with other nucleoside analogs such as:
5-Fluorouracil: Another thymidine analog used in cancer chemotherapy.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Acyclovir: An antiviral drug primarily used for treating herpes simplex virus infections.
What sets 5’-Trifluoroacetamido-5’-deoxythymidine apart is its trifluoroacetamido group, which enhances its antiviral efficacy and specificity.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O5/c1-5-4-18(11(22)17-9(5)20)8-2-6(19)7(23-8)3-16-10(21)12(13,14)15/h4,6-8,19H,2-3H2,1H3,(H,16,21)(H,17,20,22)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCENNXGUXKBJMJ-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551652 | |
Record name | 5'-Deoxy-5'-(2,2,2-trifluoroacetamido)thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55812-00-5 | |
Record name | 5'-Deoxy-5'-(2,2,2-trifluoroacetamido)thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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